N-(2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Coupling with the phenylethyl group: This step involves the coupling of the oxadiazole intermediate with a phenylethylamine derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also contain the trifluoromethyl group and have shown significant antimicrobial activity.
4-(trifluoromethyl)phenylacetylene: Another compound with the trifluoromethyl group, used in organic synthesis and materials science.
Uniqueness
N-(2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group, which confer enhanced stability and biological activity. Its diverse applications in various fields further highlight its significance.
Properties
Molecular Formula |
C18H14F3N3O2 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)14-8-6-13(7-9-14)15-23-17(26-24-15)16(25)22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25) |
InChI Key |
QTYTWAIXPLSHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.